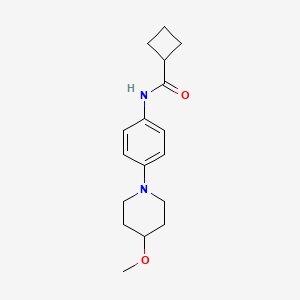

N-(4-(4-甲氧哌啶-1-基)苯基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

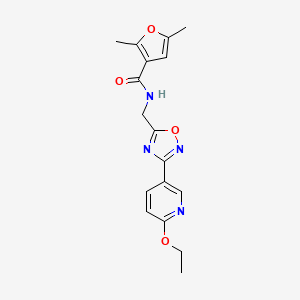

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutanecarboxamide derivatives. It is a bioactive compound that has received significant attention in scientific research due to its potential therapeutic applications.

科学研究应用

Anaplastic Lymphoma Kinase (ALK) Inhibition

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide: has been investigated as an ALK inhibitor. Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating non-small cell lung cancer (NSCLC) with EML4-ALK fusion. The compound ASP3026 (14a) was identified as a potent and selective ALK inhibitor, showing promising antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK .

Piperidine Derivatives in Medicinal Chemistry

The piperidine nucleus plays a crucial role in drug discovery. Researchers have synthesized various piperidine derivatives, including those with structural modifications at the piperidine ring. These modifications can enhance cytotoxicity, improve pharmacokinetics, and optimize drug properties. Investigating the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide within this context could yield valuable insights .

Anticancer Activity

Studies have explored the effect of piperidine derivatives against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds were synthesized and evaluated for their cytotoxicity. Structure-activity relationship analyses revealed that specific substituents on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) influenced their anticancer properties. Investigating similar modifications for our compound could provide valuable information .

Synthetic Methodology and Organic Chemistry

Finally, understanding the synthetic routes to prepare N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is essential. Researchers can explore efficient and scalable methods for its synthesis, potentially leading to improved yields and cost-effective production.

作用机制

Target of Action

The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of cell death in ALK-dependent cancer cells .

Biochemical Pathways

The compound affects the ALK signaling pathway . When ALK is inhibited, it leads to the suppression of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of ALK by N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide can lead to cell cycle arrest and apoptosis in ALK-dependent cancer cells . This results in the reduction of tumor size and potentially the inhibition of metastasis .

属性

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-9-11-19(12-10-16)15-7-5-14(6-8-15)18-17(20)13-3-2-4-13/h5-8,13,16H,2-4,9-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROVOKQJPOTYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)